molecular formula C21H14F3N5O B2518211 N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251582-20-3

N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2518211
CAS No.: 1251582-20-3
M. Wt: 409.372
InChI Key: OBYCAFITCQFPPP-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, fluorinated phenyl groups, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of Fluorinated Phenyl Groups: This step often involves Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

    Attachment of the Pyridine Moiety: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Nucleophilic substitution reactions can take place at the fluorinated phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could produce a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1,2,3-Triazole derivatives
  • Fluorinated phenyl compounds
  • Pyridine-containing molecules

Uniqueness

What sets this compound apart is its unique combination of a triazole ring, fluorinated phenyl groups, and a pyridine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O/c22-15-8-7-13(17(24)10-15)12-26-21(30)19-20(14-4-3-9-25-11-14)29(28-27-19)18-6-2-1-5-16(18)23/h1-11H,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYCAFITCQFPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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